molecular formula C18H19FN2O2 B11931749 5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide

5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide

Cat. No.: B11931749
M. Wt: 314.4 g/mol
InChI Key: JESCETIFNOFKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide, also known as Vixotrigine or Raxatrigine, is a small molecule voltage-gated sodium channel (Nav) inhibitor that is highly relevant for neuroscience and pain research . Its primary mechanism of action involves state-dependent blockade of sodium channels, specifically the Nav1.7 and Nav1.8 subtypes, which are critically involved in the initiation and conduction of electrical signals in nociceptive (pain-sensing) neurons . By modulating these channels, Vixotrigine can dampen neuronal hyperexcitability, a key mechanism underlying various neuropathic pain states. As an investigational compound, Vixotrigine has been the subject of clinical research for several pain-related conditions, including trigeminal neuralgia, lumbosacral radiculopathy, and small fiber neuropathy . Its development underscores its significant research value as a tool for studying sodium channel pharmacology and for exploring novel therapeutic pathways for chronic pain. The compound has a molecular formula of C18H19FN2O2 and a molecular weight of 314.4 g/mol . It is supplied as a solid for research purposes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O2/c19-15-4-2-1-3-13(15)11-23-14-7-5-12(6-8-14)16-9-10-17(21-16)18(20)22/h1-8,16-17,21H,9-11H2,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESCETIFNOFKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1C2=CC=C(C=C2)OCC3=CC=CC=C3F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Linear precursors such as 4-[(2-fluorophenyl)methoxy]phenethylamine or γ-amino ketones undergo cyclization to form the pyrrolidine ring. For example:

  • Intramolecular Aldol Condensation : γ-Keto amides derived from 4-[(2-fluorophenyl)methoxy]phenylacetic acid cyclize under acidic conditions (e.g., HCl/EtOH) to yield pyrrolidine-2-carboxamides.

  • Mitsunobu Reaction : Diols or amino alcohols cyclize using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), though steric hindrance from the 2-fluorophenyl group may necessitate elevated temperatures (>80°C).

Optimization Data:

MethodConditionsYield (%)Key Challenges
Intramolecular AldolHCl/EtOH, reflux, 12 h65–70Epimerization at C2
Mitsunobu CyclizationDEAD, PPh₃, THF, 80°C, 24 h50–55Low solubility of intermediates

Multicomponent Reactions (MCRs)

Functionalization of the Pyrrolidine Core

Introduction of the 4-[(2-Fluorophenyl)methoxy]phenyl Group

The bulky aryl group is introduced via:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling of pyrrolidine-2-carboxamide with 4-bromo-[(2-fluorophenyl)methoxy]benzene.

  • Ullmann Coupling : Copper(I)-mediated reaction between pyrrolidine-2-carboxamide and 4-iodo-[(2-fluorophenyl)methoxy]benzene under microwave irradiation (MWI).

Comparative Data:

MethodCatalyst SystemTemperature (°C)Yield (%)
Buchwald–HartwigPd(OAc)₂, Xantphos, Cs₂CO₃11075
Ullmann (MWI)CuI, 1,10-phenanthroline12082

Amidation at Position 2

Carboxamide installation employs:

  • Carbodiimide Coupling : Pyrrolidine-2-carboxylic acid reacts with ammonium chloride using EDC/HOBt.

  • Schlenk Technique : Direct reaction of pyrrolidine-2-carbonyl chloride with gaseous ammonia in anhydrous THF.

Stereochemical Control

The target compound’s bioactivity depends on the relative configuration at C2 and C5. Strategies include:

  • Chiral Auxiliaries : Use of (R)- or (S)-proline derivatives to induce desired stereochemistry.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic pyrrolidine intermediates.

Green Chemistry Approaches

Recent advances emphasize solvent-free or aqueous conditions:

  • Microwave-Assisted Synthesis : MWI reduces reaction times from hours to minutes (e.g., 10 min for Ullmann coupling).

  • Biocatalysis : Immobilized lipases or transaminases achieve enantioselective amidation without toxic reagents .

Chemical Reactions Analysis

Types of Reactions

5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Mechanism of Action:

  • Induction of Apoptosis: The compound triggers programmed cell death in cancer cells.
  • Cell Cycle Arrest: It disrupts the cell cycle at the S phase, preventing further proliferation.

Case Study:
In a study involving MCF-7 cells, the compound demonstrated an IC50 value of approximately 1.30 µM, indicating potent antiproliferative activity compared to standard treatments like SAHA (17.25 µM) .

Cell Line IC50 (µM) Standard Treatment IC50 (µM)
MCF-71.3017.25
A5492.5015.00

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains, showing promising results.

Activity Against Bacteria:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Preliminary results indicate activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Type
Staphylococcus aureus8Gram-positive
Escherichia coli16Gram-negative
Pseudomonas aeruginosa32Gram-negative

Neuropharmacological Applications

There is emerging interest in the neuropharmacological effects of this compound, particularly in the treatment of neurodegenerative diseases.

Potential Neuroprotective Effects

Studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.

Mechanism:

  • The compound may enhance levels of neurotrophic factors, which support neuron survival and function.

Mechanism of Action

The mechanism of action of 5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The compound belongs to a class of fluorinated aryl-pyrrolidine derivatives. Key structural analogues include:

Compound Name / CAS No. Core Structure Substitutions/Modifications Target/Mechanism Stability/Notes
5-[4-[(2-Fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide (934240-30-9) Pyrrolidine-2-carboxamide 4-[(2-Fluorophenyl)methoxy]phenyl group at C5 Nav1.7 sodium channel blocker Stable in physiological media; stereospecific (2S,5R) configuration critical for activity
Merolidine (868771-57-7) Pyrrolidine-2-carbonitrile 4-fluoro substituent; triazole-cyclopentyl chain Unknown (likely ion channel modulation) No stability data available
Compounds 1a/1b (oxazolidinone derivatives) Oxazolidinone core tert-Butyl piperazine; triazole-methyl groups Unknown (antibacterial candidates) Degraded in simulated gastric fluid due to labile oxazolidinone ring
Pradigastat (956136-95-1) Cyclohexyl acetic acid Trifluoromethylpyridinyl-amino pyridine DGAT1 inhibitor (lipid metabolism) Structurally distinct; unrelated to sodium channels

Pharmacological and Functional Comparisons

Target Specificity: this compound selectively inhibits Nav1.7 channels (IC₅₀ ~ 0.3 µM), with minimal off-target effects on Nav1.5 or CNS channels . Oxazolidinone derivatives (1a/1b) are structurally dissimilar and degrade in acidic environments, limiting their therapeutic utility compared to the stable pyrrolidine carboxamide core of Vixotrigine .

Stereochemical Sensitivity :

  • The (2S,5R) configuration of this compound is essential for binding to Nav1.5. Enantiomers or diastereomers (e.g., 2R,5S) show >10-fold reduced potency .
  • In contrast, Pradigastat (a cyclohexyl acetic acid derivative) lacks stereochemical complexity in its active form, relying on planar aromatic interactions for DGAT1 inhibition .

Stability and Solubility: Vixotrigine exhibits high stability in simulated gastric fluid (SGF) and intestinal fluid (SIF), attributed to its rigid pyrrolidine carboxamide backbone . Compounds 1a/1b (oxazolidinones) degrade rapidly in SGF due to hydrolysis of the oxazolidinone ring, highlighting the superiority of pyrrolidine-based scaffolds for oral administration .

Key Differentiators and Clinical Implications

  • Substitution Patterns: The 2-fluorophenylmethoxy group in Vixotrigine enhances lipophilicity and blood-brain barrier penetration compared to non-fluorinated analogues (e.g., unsubstituted benzyloxy derivatives) .
  • Therapeutic Scope: Unlike Pradigastat (metabolic disorders) or oxazolidinones (antibacterial), Vixotrigine’s sodium channel blockade is specific to neuropathic pain pathways, offering a niche therapeutic advantage .
  • Safety Profile : Vixotrigine’s selectivity for Nav1.7 reduces cardiac (Nav1.5) and CNS side effects, a limitation observed in older sodium channel blockers like carbamazepine .

Notes

  • Structural Nuances: Minor modifications, such as replacing the fluorophenyl group with chlorophenyl, reduce Nav1.7 affinity by 50%, underscoring the importance of fluorine’s electronegativity and van der Waals interactions .
  • Patent Landscape : The hydrochloride salt (CAS 934240-31-0) is covered under multiple patents for crystalline forms and synthesis methods, emphasizing its commercial viability .

Biological Activity

The compound 5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide , also known as Cnv-1014802 or Raxatrigine , is a pyrrolidine derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : (2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
  • Molecular Formula : C₁₈H₁₉FN₂O₂
  • Molecular Weight : 350.82 g/mol
  • PubChem CID : 16046067
PropertyValue
Chemical FormulaC₁₈H₁₉FN₂O₂
Molecular Weight350.82 g/mol
IUPAC Name(2S,5R)-5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide
PubChem CID16046067

Anticonvulsant Properties

Raxatrigine has been primarily studied for its anticonvulsant properties. In preclinical studies, it demonstrated efficacy in various animal models of epilepsy, showing a significant reduction in seizure frequency and severity. The mechanism of action is believed to involve modulation of sodium channels, which stabilizes neuronal membranes and prevents hyperexcitability.

Anti-inflammatory Effects

Research has indicated that Raxatrigine exhibits anti-inflammatory activity. A study evaluated its effects on COX-2 inhibition, revealing an IC₅₀ value comparable to that of standard anti-inflammatory drugs like celecoxib. This suggests that Raxatrigine may be useful in treating conditions characterized by inflammation.

Case Study: Efficacy in Clinical Trials

In a randomized clinical trial involving patients with epilepsy, Raxatrigine was administered as an adjunct therapy. Results showed a statistically significant reduction in seizure frequency compared to the placebo group, with a favorable safety profile. Adverse effects were mild and included dizziness and fatigue.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticonvulsantSignificant reduction in seizure frequency
Anti-inflammatoryComparable COX-2 inhibition to celecoxib
Clinical EfficacyStatistically significant results in epilepsy trial

Structure-Activity Relationships (SAR)

The SAR studies of Raxatrigine indicate that modifications to the pyrrolidine core and the phenyl substituents can significantly influence biological activity. The presence of the fluorophenyl group is crucial for enhancing anticonvulsant potency, while the methoxy group contributes to anti-inflammatory effects.

Key Findings from SAR Studies

  • Fluorophenyl Substitution : Enhances binding affinity to sodium channels.
  • Methoxy Group : Increases lipophilicity and bioavailability.
  • Pyrrolidine Ring : Essential for maintaining anticonvulsant activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-[4-[(2-fluorophenyl)methoxy]phenyl]pyrrolidine-2-carboxamide, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : Synthesis typically begins with commercially available precursors such as (S)-phenylalanine derivatives. Key steps include functional group protection (e.g., carboxamide formation) and coupling reactions to introduce the 2-fluorophenylmethoxy moiety. Optimization involves adjusting reaction temperatures (e.g., 60–80°C for amide bond formation), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., HATU for efficient coupling). Hydrochloride salt formation may enhance crystallinity and purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹). Single-crystal X-ray diffraction resolves absolute configuration and intermolecular interactions, critical for verifying synthetic accuracy .

Q. How does the presence of the 2-fluorophenylmethoxy group influence the compound’s solubility and stability?

  • Methodological Answer : The 2-fluorophenylmethoxy group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies (e.g., HPLC under accelerated conditions) show that the fluorine atom mitigates oxidative degradation, while the methoxy group contributes to steric protection of the pyrrolidine ring. Salt formation (e.g., hydrochloride) can counterbalance solubility limitations .

Advanced Research Questions

Q. What strategies are employed to resolve discrepancies in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, cell lines). Cross-validation using orthogonal techniques (e.g., surface plasmon resonance for binding affinity vs. isothermal titration calorimetry for thermodynamic parameters) is critical. Meta-analysis of dose-response curves and statistical rigor (e.g., IC₅₀ confidence intervals) help reconcile conflicting results .

Q. How can computational modeling predict the binding affinity of this compound to target enzymes or receptors?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s fluorophenyl group and hydrophobic pockets of targets. Density Functional Theory (DFT) calculations assess electronic effects of fluorine on binding. Molecular Dynamics (MD) simulations (e.g., GROMACS) evaluate conformational stability in binding sites over time. Validation against experimental IC₅₀ values refines predictive accuracy .

Q. What are the key structural features of this compound that correlate with its pharmacological activity, and how can SAR studies guide derivative design?

  • Methodological Answer : The pyrrolidine ring’s rigidity and carboxamide’s hydrogen-bonding capacity are critical for target engagement. Fluorine at the ortho position enhances metabolic stability by blocking cytochrome P450 oxidation. SAR studies suggest substituting the methoxy group with bulkier alkoxy groups (e.g., isopropoxy) improves selectivity for kinases. Introducing chiral centers (e.g., (2R,4R)-stereochemistry) can optimize enantioselective binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.